An In-depth Technical Guide to 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Given the absence of a complete experimental profile in published literature, this document outlines a proposed synthetic pathway and predicts the compound's characteristics based on established chemical principles and data from analogous structures.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, forming the basis for numerous marketed drugs with a wide range of therapeutic applications, including anxiolytic, sedative, and anticancer agents[1][2][3][4][5]. The versatility of this heterocyclic system, coupled with the ability to introduce diverse functionalities, makes it a fertile ground for the development of novel therapeutic agents[1][5]. The title compound, 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde, possesses three key functional groups—a chloro, an iodo, and a carbaldehyde moiety—that offer multiple points for chemical modification and SAR (Structure-Activity Relationship) studies.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1414864-07-5 | [6] |
| Molecular Formula | C₈H₄ClIN₂O | [6] |
| Molecular Weight | 306.49 g/mol | [6] |
| Appearance | Predicted: Yellow to brown solid | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General observation for similar compounds |
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis for 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde is proposed, drawing from established methodologies for the synthesis and functionalization of the imidazo[1,2-a]pyridine ring system.
Caption: Proposed synthetic route to the target compound.
Step 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
The initial step involves the construction of the imidazo[1,2-a]pyridine core via the Tschitschibabin reaction.
Reaction: Condensation of 5-chloro-2-aminopyridine with a chloroacetaldehyde solution.
Experimental Protocol:
-
Dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add chloroacetaldehyde (1.2 eq, typically a 40-50% aqueous solution) dropwise to the stirred solution at room temperature[7].
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform)[7].
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloroimidazo[1,2-a]pyridine.
Step 2: Iodination of 6-Chloroimidazo[1,2-a]pyridine
The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and readily undergoes electrophilic substitution.
Reaction: Iodination at the C3 position using an iodinating agent such as N-iodosuccinimide (NIS).
Experimental Protocol:
-
Dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile[8].
-
Add N-iodosuccinimide (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material[8].
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with a sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-chloro-3-iodoimidazo[1,2-a]pyridine. This intermediate is often used in the next step without further purification if it is of sufficient purity.
Step 3: Formylation of 6-Chloro-3-iodoimidazo[1,2-a]pyridine
The introduction of the carbaldehyde group at the C5 position can be achieved through a Vilsmeier-Haack reaction. While this reaction typically occurs at the C3 position, the presence of the iodo group at C3 directs the formylation to another activated position on the pyridine ring.
Reaction: Vilsmeier-Haack formylation using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and N,N-dimethylformamide).
Experimental Protocol:
-
In a flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C[9].
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 6-chloro-3-iodoimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C[9].
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC[9].
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain 6-chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde.
Spectroscopic and Chemical Characteristics
Predicted Spectroscopic Data
Based on the analysis of similarly substituted imidazo[1,2-a]pyridines, the following spectral characteristics are anticipated for the title compound.
¹H NMR:
-
Aldehyde proton: A singlet between δ 9.8-10.2 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with coupling patterns indicative of the substitution on the pyridine ring. The proton at C2 is expected to be a singlet. The protons at C7 and C8 will likely appear as doublets.
¹³C NMR:
-
Carbonyl carbon: A signal in the range of δ 180-190 ppm.
-
Aromatic carbons: Signals in the aromatic region, with the carbon bearing the iodine (C3) expected to be at a relatively high field.
IR Spectroscopy:
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aromatic aldehyde.
-
C-Cl and C-I stretches: Absorptions in the fingerprint region.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (306.49 g/mol ), with isotopic patterns characteristic of the presence of one chlorine atom.
Chemical Reactivity
The three functional groups on the molecule offer a rich platform for further chemical transformations:
Caption: Potential reaction pathways from the title compound.
-
The Aldehyde Group: This group is a versatile handle for a variety of reactions, including Wittig olefination, reductive amination to introduce amine functionalities, and oxidation to a carboxylic acid.
-
The Iodo Group: The C-I bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl substituents at the C3 position.
-
The Chloro Group: While less reactive than the iodo group in cross-coupling reactions, the C-Cl bond can undergo nucleophilic aromatic substitution under certain conditions, or participate in cross-coupling reactions with appropriate catalysts and ligands.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry[1][2][3][4][5]. The title compound, with its multiple points for diversification, is an excellent starting material for the construction of compound libraries for high-throughput screening. The introduction of various substituents at the 3, 5, and 6 positions can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore its interactions with biological targets. The chloro and iodo substituents, in particular, can engage in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.
Safety and Handling
Substituted imidazo[1,2-a]pyridines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
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